

DKM 2-93 Cross-Reactivity Profile: A Comparative Analysis

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Compound of Interest		
Compound Name:	DKM 2-93	
Cat. No.:	B1670797	Get Quote

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This guide provides a detailed comparison of the cross-reactivity profile of **DKM 2-93**, a covalent inhibitor of the Ubiquitin-like modifier activating enzyme 5 (UBA5). The data presented here is intended to offer an objective assessment of its selectivity and potential off-target effects, supported by experimental evidence.

Executive Summary

DKM 2-93 is identified as a relatively selective inhibitor of UBA5, a novel therapeutic target in pancreatic cancer.[1][2][3] It functions by covalently modifying the catalytic cysteine (C250) of UBA5, thereby impeding its activity.[2][3][4][5] The selectivity of **DKM 2-93** has been primarily evaluated using a chemoproteomic platform, isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP), which enables the quantitative analysis of protein reactivity in native biological systems.[2][6] While demonstrating a strong preference for UBA5, the profiling has indicated potential interactions with other proteins, which are detailed in this guide.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative data from the isoTOP-ABPP screen of **DKM 2-93** in PaCa2 pancreatic cancer cells. The ratio of light to heavy probe-modified peptides indicates the degree of engagement by **DKM 2-93**, with a higher ratio suggesting stronger interaction.



Target Protein	Peptide Sequence	Ratio (Light/Heavy)	Function
UBA5	C(mod)TESMVR	> 4.0	Primary Target: Activates the ubiquitin-like protein UFM1.[2]
UQCRC1	C(mod)GVVHLMANG ER	> 3.0	Potential Off-Target: Component of the mitochondrial respiratory chain.[5]
SLC25A3	C(mod)TQFVTK	> 3.0	Potential Off-Target: Mitochondrial phosphate carrier.[5]
TAP2	C(mod)ARALMEPQA A	> 3.0	Potential Off-Target: Transporter associated with antigen processing.[5]
CATSPERD	C(mod)LQFWNLR	> 3.0	Potential Off-Target: Cation channel sperm associated auxiliary subunit delta.[5]

Note: The isoTOP-ABPP analysis identified 335 probe-modified peptides. Of these, 313 showed ratios less than 2, indicating that **DKM 2-93** does not react nonspecifically with a large number of protein targets.[2] The IC50 of **DKM 2-93** for inhibiting the UFM1-UBA5 complex formation is 430 μ M.[1][5]

Alternatives to DKM 2-93

For comparative purposes, researchers may consider other documented inhibitors of UBA5:

- Organometallic UBA5 Inhibitor: Acts through a noncompetitive mechanism.[5]
- Compound 8.5: Exhibits an IC50 of 4.0 μM against UBA5 in vitro with over 20-fold selectivity over other E1 enzymes.[4]



 Usenamine A: A natural product that has been reported to have potential inhibitory activity against UBA5.[4]

Experimental Protocols

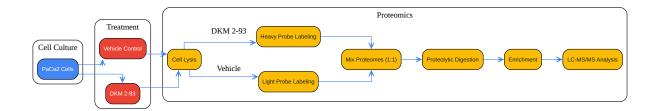
Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic method is employed to identify the specific targets of covalent ligands on a proteome-wide scale. The workflow involves the following key steps:

- Cell Treatment: Pancreatic cancer cells (PaCa2) are treated with either the covalent ligand of interest (e.g., DKM 2-93) or a vehicle control.
- Proteome Lysing and Labeling: The cells are lysed, and the proteomes are labeled with an isotopic, cysteine-reactive probe. A "heavy" labeled probe (e.g., containing ¹³C) is used for the ligand-treated sample, and a "light" labeled probe (containing ¹²C) is used for the vehicle-treated sample. The probe covalently modifies cysteine residues that are not engaged by the ligand.
- Proteome Mixing and Digestion: The "heavy" and "light" labeled proteomes are mixed in a
 1:1 ratio and subjected to proteolytic digestion to generate peptides.
- Enrichment: Peptides labeled with the probe are enriched, typically using affinity chromatography.
- LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequences and quantify the relative abundance of the "heavy" and "light" labeled peptides.
- Data Analysis: The ratio of "light" to "heavy" labeled peptides for each identified cysteinecontaining peptide is calculated. A high light-to-heavy ratio indicates that the cysteine residue was engaged by the covalent ligand in the treated sample, thus preventing its labeling by the "heavy" probe.

Visualizations

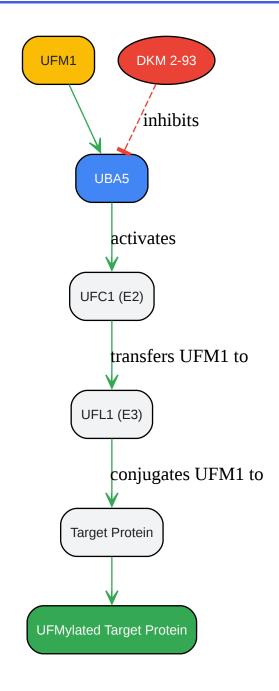




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Caption: Experimental workflow for isoTOP-ABPP analysis of **DKM 2-93**.





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Caption: Simplified UFMylation pathway showing the inhibitory action of **DKM 2-93** on UBA5.

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